molecular formula C12H12F3NO2 B7902479 1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone

1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone

Cat. No.: B7902479
M. Wt: 259.22 g/mol
InChI Key: PGJKOTNITNSYSA-UHFFFAOYSA-N
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Description

1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone is a β-diketone derivative featuring a trifluoroacetone backbone substituted with a 4-dimethylaminobenzoyl group. This compound is structurally related to other β-diketones used in coordination chemistry, corrosion inhibition, and biomedical applications.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-4,4,4-trifluorobutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-16(2)9-5-3-8(4-6-9)10(17)7-11(18)12(13,14)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJKOTNITNSYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone typically involves the reaction of 4-dimethylaminobenzoyl chloride with trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetone moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in biochemical assays and as a fluorescent probe.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The trifluoroacetone moiety plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key physical and structural properties of 1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent
This compound* C₁₂H₁₁F₃N O₂ (estimated) ~272.21 (estimated) Not reported 4-Dimethylaminobenzoyl
1-(2-Thenoyl)-3,3,3-trifluoroacetone (TTA) C₈H₅F₃O₂S 222.18 42.33 2-Thienoyl
1-(2-Naphthoyl)-3,3,3-trifluoroacetone (NTA) C₁₄H₉F₃O₂ 266.22 70–72 2-Naphthoyl
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (BTFA) C₁₀H₇F₃O₂ 216.16 Not reported Phenyl

*Estimated data based on structural analogs.

Key Observations:
  • Molecular Weight: The dimethylaminobenzoyl derivative is expected to have a higher molecular weight (~272.21) than TTA (222.18) and BTFA (216.16) due to the bulkier aromatic substituent.
  • Melting Point: NTA, with a rigid naphthoyl group, has the highest melting point (70–72°C), while TTA’s thienoyl group results in a lower melting point (42.33°C) . The target compound’s melting point is unreported but likely influenced by the hydrophilic dimethylamino group.
Europium Complexes for Luminescence:
  • TTA: Forms luminescent Eu³⁺ complexes with quantum efficiency (η) up to 62% when combined with triphenylphosphine oxide (TPPO) . The thienoyl group provides a balance of electron-withdrawing and hydrophobic properties, enhancing energy transfer to Eu³⁺.
  • BTFA : Used in [EuCl₂(BTFA)(TPPO)₃], achieving η = 62%, comparable to TTA. The phenyl group stabilizes the complex but offers weaker antenna effects than TTA .
  • NTA: Incorporated into europium-doped nanoparticles for ClO⁻ detection. The naphthoyl group enables strong red emission but may reduce solubility in aqueous media .
  • Target Compound: The dimethylamino group’s electron-donating nature could improve ligand-to-metal energy transfer, but steric hindrance might reduce coordination efficiency.

Corrosion Inhibition

  • TTA: Exhibits strong corrosion inhibition for aluminum in alkaline media (pH < 10.5) due to its hydrophobic thienoyl group, which forms protective chelate layers .
  • Target Compound: The hydrophilic dimethylamino group may reduce corrosion inhibition efficacy compared to TTA, as hydrophobic substituents are critical for surface coverage .

Biological Activity

1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone (commonly referred to as DMABTFA) is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of DMABTFA, supported by data tables and relevant research findings.

Chemical Structure and Properties

DMABTFA has a molecular formula of C12H12F3N O and a molecular weight of approximately 251.23 g/mol. Its structure features a dimethylamino group, a benzoyl moiety, and a trifluoroacetone unit, which contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of DMABTFA has indicated several potential effects, including:

  • Antimicrobial Activity : Studies have shown that DMABTFA exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that DMABTFA may possess anticancer activity, particularly against specific cancer cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, which could be relevant for therapeutic applications.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of DMABTFA, it was found to inhibit the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that DMABTFA may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of DMABTFA was evaluated using various cancer cell lines. The compound demonstrated notable cytotoxicity against:

  • HeLa Cells : IC50 = 50 µg/mL
  • A549 Cells : IC50 = 75 µg/mL

These findings suggest that DMABTFA could be further explored as a lead compound in cancer therapy.

The mechanism by which DMABTFA exerts its biological effects involves multiple pathways:

  • Interaction with Cellular Targets : DMABTFA is thought to interact with specific cellular receptors or enzymes, leading to altered cellular signaling pathways.
  • Induction of Apoptosis : In cancer cells, DMABTFA may induce apoptosis through the activation of caspase pathways.
  • Disruption of Bacterial Cell Membranes : The compound's lipophilicity allows it to penetrate bacterial membranes, disrupting their integrity.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study published in the Journal of Antimicrobial Chemotherapy assessed the effectiveness of DMABTFA against antibiotic-resistant strains. The results indicated that DMABTFA could be effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant infections.
  • Cancer Cell Line Study :
    Research published in Cancer Letters examined the effects of DMABTFA on various cancer cell lines. The study concluded that the compound significantly reduced cell viability and induced apoptosis in both HeLa and A549 cells.

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